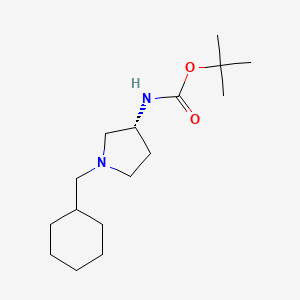

![molecular formula C20H25NO4 B2531781 Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-21-1](/img/structure/B2531781.png)

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or stepwise procedures. For instance, the one-pot synthesis of Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) was achieved using a multi-component reaction involving 9-ethyl-9H-carbazole-3-carbaldehyde, indane-1,3-dione, ethyl acetoacetate, and ammonium acetate with piperidine as a catalyst . Similarly, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was accomplished from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine . These methods could potentially be adapted for the synthesis of Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate utilized 1H, 13C, and 2D NMR spectroscopy to establish its conformational behavior . The piperidone ring in this compound displays a slightly flattened chair conformation, which might be relevant when considering the conformational possibilities of Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents and their steric effects. For instance, Ethyl 1-methyl 2-ethoxy 3-indole carboxylate behaves as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine, with the reaction being sensitive to steric effects . This suggests that the ethyl and oxochromenyl groups in Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate could influence its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, the photophysical properties of ECPC, such as transition dipole moment, extinction coefficient, and fluorescence quantum yield, were found to be dependent on solvent polarity . Additionally, the kinetics of gas-phase elimination of ethyl 1-piperidine carboxylate and related compounds have been studied, providing insights into their thermal stability and decomposition pathways . These studies could inform the expected properties of Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, such as its behavior in different solvents and under thermal stress.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Methodology

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, and its derivatives, have been explored in various chemical syntheses and methodologies, demonstrating its versatility in organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process signifies the compound's utility in creating highly functionalized tetrahydropyridines, a class of compounds with significant potential in pharmaceutical development and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Anticancer Activity

The compound and its related structures have been investigated for their potential as anticancer agents. A study involving the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated these compounds for anticancer activity. Some derivatives exhibited low IC50 values, indicating strong anticancer properties relative to the reference drug doxorubicin. This research underscores the compound's relevance in developing new therapeutic agents against cancer (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

Crystallography and Structural Analysis

Crystal structure analysis of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate analogues has been performed to understand the structural basis of their activity as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), a therapeutic target. Despite being analogues, different crystal packings were observed, highlighting the importance of structural elucidation in drug development (Kalina Mambourg, N. Tumanov, Gilles Henon, Steve Lanners, J. Garcia-Ladona, J. Wouters, 2021).

Biological Activity and Photophysical Investigation

The compound has also been the subject of studies focusing on its biological activities and photophysical properties. For instance, Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), synthesized via a related method, exhibited significant antibacterial activity against various bacterial strains. Its photophysical parameters, such as transition dipole moment and fluorescence quantum yield, have been calculated, showing its potential as a probe for determining critical micelle concentrations of surfactants in organized media (M. Alsharif, Sayeed Mukhtar, A. Asiri, Salman A. Khan, 2018).

Eigenschaften

IUPAC Name |

ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHXAQNDAYFLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

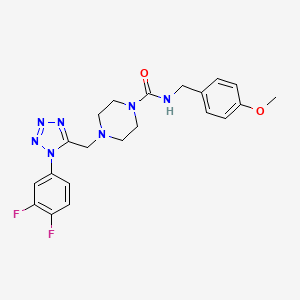

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)